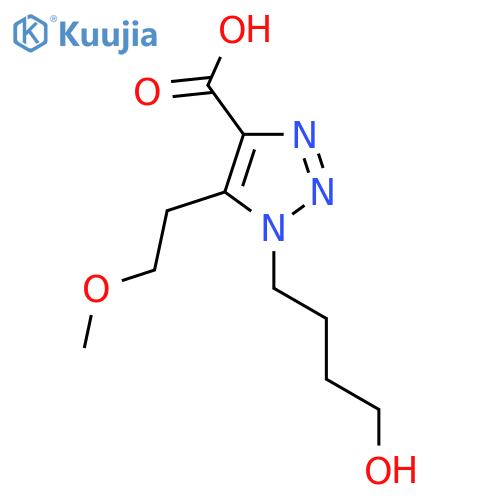Cas no 1981639-81-9 (1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid)

1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1981639-81-9
- EN300-1593138
-
- インチ: 1S/C10H17N3O4/c1-17-7-4-8-9(10(15)16)11-12-13(8)5-2-3-6-14/h14H,2-7H2,1H3,(H,15,16)
- InChIKey: SLQYHMOLLVRPCJ-UHFFFAOYSA-N
- ほほえんだ: O(C)CCC1=C(C(=O)O)N=NN1CCCCO
計算された属性
- せいみつぶんしりょう: 243.12190603g/mol
- どういたいしつりょう: 243.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1593138-0.1g |
1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1981639-81-9 | 0.1g |
$1207.0 | 2023-05-26 | ||
| Enamine | EN300-1593138-5.0g |
1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1981639-81-9 | 5g |
$3977.0 | 2023-05-26 | ||
| Enamine | EN300-1593138-1.0g |
1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1981639-81-9 | 1g |
$1371.0 | 2023-05-26 | ||
| Enamine | EN300-1593138-2.5g |
1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1981639-81-9 | 2.5g |
$2688.0 | 2023-05-26 | ||
| Enamine | EN300-1593138-50mg |
1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1981639-81-9 | 50mg |
$827.0 | 2023-09-23 | ||
| Enamine | EN300-1593138-500mg |
1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1981639-81-9 | 500mg |
$946.0 | 2023-09-23 | ||
| Enamine | EN300-1593138-1000mg |
1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1981639-81-9 | 1000mg |
$986.0 | 2023-09-23 | ||
| Enamine | EN300-1593138-10.0g |
1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1981639-81-9 | 10g |
$5897.0 | 2023-05-26 | ||
| Enamine | EN300-1593138-0.05g |
1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1981639-81-9 | 0.05g |
$1152.0 | 2023-05-26 | ||
| Enamine | EN300-1593138-0.25g |
1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1981639-81-9 | 0.25g |
$1262.0 | 2023-05-26 |
1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報
Introduction to 1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1981639-81-9)
1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid, identified by its CAS number 1981639-81-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The unique arrangement of functional groups in its molecular framework, including a 4-hydroxybutyl side chain and a 2-methoxyethyl substituent, contributes to its distinctive chemical properties and potential applications in drug development.
The synthesis of 1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 4-hydroxybutyl group at the 1-position and the 2-methoxyethyl group at the 5-position of the triazole core is critical for modulating its pharmacokinetic behavior and enhancing its interaction with biological targets. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity levels.
Recent studies have highlighted the therapeutic potential of derivatives of triazole-4-carboxylic acid in addressing various pathological conditions. The presence of both hydrophilic and lipophilic moieties in 1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid suggests that it may exhibit favorable solubility characteristics, enabling efficient absorption and distribution within biological systems. This property is particularly relevant in the development of oral formulations and targeted drug delivery systems.
In the realm of medicinal chemistry, the 4-hydroxybutyl moiety has been explored for its ability to enhance binding affinity to specific enzymes and receptors. Preliminary computational studies indicate that this group can form stable hydrogen bonds with polar residues in protein targets, potentially improving drug efficacy. Similarly, the 2-methoxyethyl substituent may contribute to metabolic stability by shielding reactive sites from enzymatic degradation. These features make 1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid a promising candidate for further investigation in structure-activity relationship (SAR) studies.
The compound's triazole core is renowned for its versatility in medicinal applications. Triazoles are known to exhibit antimicrobial, anti-inflammatory, and antiviral properties due to their ability to disrupt essential biological pathways in pathogens. The structural modifications introduced in 1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid aim to fine-tune these activities while minimizing off-target effects. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy, facilitating rational drug design.
One of the most compelling aspects of 1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is its potential role in addressing unmet medical needs. Emerging research suggests that modifications at the 4-position and 5-position of the triazole ring can significantly alter pharmacological profiles. For instance, derivatives with enhanced solubility have shown promise in treating neurological disorders by improving blood-brain barrier penetration. Similarly, compounds with optimized metabolic stability are being investigated for chronic diseases requiring long-term administration.
The synthesis and characterization of 1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid have been supported by cutting-edge analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided invaluable insights into its molecular structure and conformational dynamics. High-resolution NMR data have confirmed the connectivity of atoms within the triazole framework, while MS analyses have verified the molecular weight and purity of synthesized samples.
In conclusion,1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1981639-81-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features offer a foundation for developing novel therapeutic agents with improved efficacy and safety profiles. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing complex medical challenges worldwide.
1981639-81-9 (1-(4-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid) 関連製品
- 2137854-59-0(4-{[(2-methylpropyl)amino]methyl}-1-(propan-2-yl)-1H-pyrazole-5-sulfonamide)
- 2228563-27-5(N-methyl-1-(thiophen-3-yl)methylcyclopropan-1-amine)
- 67801-08-5(2-Methoxy-4-morpholinobenzenediazonium chloride zincchloride doublesalt)
- 376638-52-7(2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(furan-2-yl)methylacetamide)
- 1021126-44-2(3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 2918857-45-9(2-Bromo-1-ethoxy-4-pentylbenZene)
- 2375652-85-8(4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde)
- 2026076-56-0(3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester)
- 2580235-92-1(3-({1-(benzyloxy)carbonylazetidin-3-yl}oxy)benzoic acid)
- 209920-43-4(6-Methyl-1H-indole-3-carboxylic acid)




